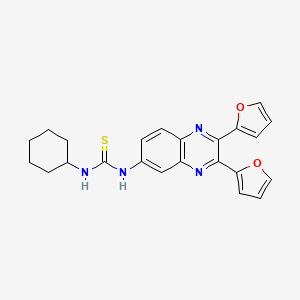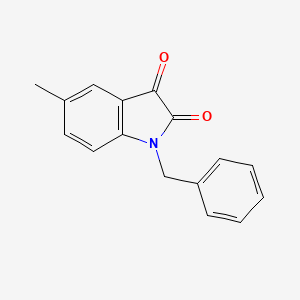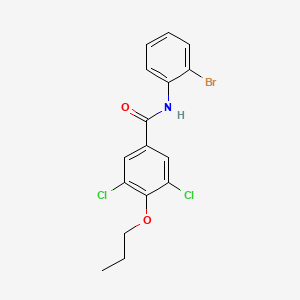![molecular formula C16H25N3O3S B4741188 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide
描述
1-[(Dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly known as DMAPT and is a derivative of parthenolide, which is a natural product found in feverfew plants. DMAPT has shown promising results in various preclinical studies as an anticancer agent, making it a subject of interest for researchers in the field of cancer therapy.
作用机制
DMAPT works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. NF-κB is frequently overexpressed in cancer cells, leading to increased cell survival and proliferation. DMAPT binds to the cysteine residues of NF-κB, preventing its activation and translocation to the nucleus. This, in turn, leads to the downregulation of genes involved in cancer cell survival and proliferation, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, induce cancer cell death, and suppress tumor growth in animal models. DMAPT has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of DMAPT is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMAPT has shown promising results in preclinical studies as an anticancer agent, making it a subject of interest for researchers in the field of cancer therapy. However, one of the limitations of DMAPT is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for DMAPT in humans.
未来方向
There are several potential future directions for research on DMAPT. One area of interest is the development of novel formulations of DMAPT that improve its solubility and bioavailability, making it more effective for in vivo administration. Additionally, further studies are needed to determine the optimal dosage and administration route for DMAPT in humans. Finally, more research is needed to determine the potential applications of DMAPT in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It has been shown to have anticancer properties in various types of cancer and works by inhibiting the activity of NF-κB. DMAPT has several advantages for laboratory experiments, including its simple synthesis process and promising results in preclinical studies. However, further research is needed to determine the optimal dosage and administration route for DMAPT in humans, as well as its potential applications in other diseases.
科学研究应用
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to have anticancer properties in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and leukemia. DMAPT works by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell survival and proliferation. By inhibiting NF-κB, DMAPT induces cancer cell death and suppresses tumor growth.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-5-4-6-14(11-13)12-17-16(20)15-7-9-19(10-8-15)23(21,22)18(2)3/h4-6,11,15H,7-10,12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPFDNUUEFKEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(3-methylbenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(butylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4741107.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741111.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4741151.png)

![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)




![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![5-ethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4741227.png)